(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid
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Overview
Description
“(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives has been widely studied. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared by Shiradkar et al . These compounds were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Chemical Reactions Analysis
Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities. The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Thromboxane A2 Synthetase Inhibition and Receptor Blockade
The study by Clerck et al. (1989) on R 68 070, a compound combining thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade, showcases its potential in vivo effects. It suggests significant applications in analyzing the roles of arachidonic acid metabolites in pathologies, indicating its pharmacological utility beyond typical drug contexts (Clerck et al., 1989).
Carcinogenic Heterocyclic Amines
Research by Nagao et al. (1996) highlights the presence of heterocyclic amines (HCAs) in cooked meats and their potential carcinogenic effects. The study provides insights into the daily intake of such compounds and their mutational fingerprints in experimental animals, contributing to understanding dietary influences on cancer risk (Nagao et al., 1996).
Metabolic Studies
A study by Blech et al. (2008) on the metabolism and disposition of dabigatran, a direct thrombin inhibitor, in humans offers insights into the complex processes of drug metabolism. Although focused on a specific drug, such research contributes to the broader understanding of metabolic pathways and the role of enzymes in drug metabolism (Blech et al., 2008).
Environmental and Biological Persistence of Chemicals
A study on perfluorocarboxylic acids (PFCAs) and their impact on fetal and postnatal growth sheds light on the environmental and health implications of persistent synthetic chemicals. Such research underscores the importance of understanding chemical exposures and their long-term effects on human health (Wang et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Thiazoles are an important class of compounds with diverse biological activities. Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Properties
IUPAC Name |
(2S)-2-amino-5-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-16(27-17(23-12)13-6-3-2-4-7-13)15-9-11-22-19(24-15)21-10-5-8-14(20)18(25)26/h2-4,6-7,9,11,14H,5,8,10,20H2,1H3,(H,25,26)(H,21,22,24)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVUNKSNBGEQSM-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3)NCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3)NCCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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